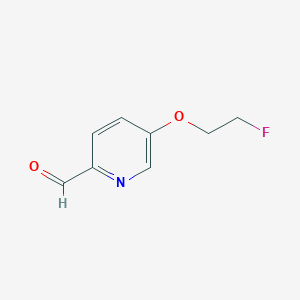

![molecular formula C6H4Br2ClN3O B2406811 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;chlorhydrate CAS No. 2361644-75-7](/img/structure/B2406811.png)

3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

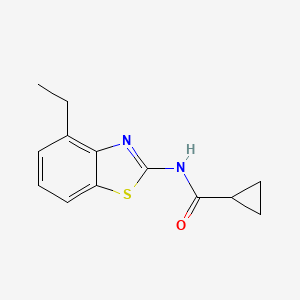

3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of two bromine atoms at positions 3 and 6 on the pyrazolo[1,5-a]pyrimidine ring

Applications De Recherche Scientifique

3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

Biological Studies: The compound and its derivatives are studied for their inhibitory effects on enzymes such as monoamine oxidase B, which is a target in neurodegenerative disorders.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds through various coupling and substitution reactions.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazolopyrimidines, are known to target sedative and anxiolytic receptors .

Mode of Action

It is known that similar compounds interact with their targets by antagonizing camp-mediated catecholamine stimulation of ventricular muscle, leading to negative chronotropy and dromotropy .

Biochemical Pathways

Similar compounds are known to trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt, which are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

Similar compounds have shown good pharmacokinetic profiles, with oral bioavailabilities of 674% and 562%, respectively .

Result of Action

Similar compounds have shown superior cytotoxic activities against certain cell lines .

Action Environment

It is known that environmental factors can influence the formation of impurities in the process of chemical drug production .

Analyse Biochimique

Biochemical Properties

It is known that pyrazolopyrimidines, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially altering the function of these molecules .

Cellular Effects

Some pyrazolopyrimidines have shown cytotoxic activities against certain cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Some pyrazolopyrimidines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation . This inhibition can lead to changes in gene expression and other cellular processes .

Metabolic Pathways

The metabolic pathways involving 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride are not well-characterized. Pyrazolopyrimidines are known to be involved in purine biochemical reactions , which could suggest potential interactions with enzymes or cofactors in these pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one typically involves the bromination of pyrazolo[1,5-a]pyrimidin-2-one. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or alkyl boronic acids.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

Reduction: Pd/C and hydrogen gas in ethanol or methanol.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyrazolo[1,5-a]pyrimidines can be obtained.

Coupling Products: Diarylated pyrazolo[1,5-a]pyrimidines with different aryl or alkyl groups.

Reduction Products: Pyrazolo[1,5-a]pyrimidin-2-one without bromine atoms.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one: Lacks the second bromine atom at position 6, which can affect its reactivity and biological activity.

3,5-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one:

3,6-Dinitropyrazolo[1,5-a]pyrimidin-2-one: Contains nitro groups instead of bromine, which significantly alters its chemical properties and reactivity.

Uniqueness

3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one is unique due to the presence of two bromine atoms at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

Propriétés

IUPAC Name |

3,6-dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3O.ClH/c7-3-1-9-5-4(8)6(12)10-11(5)2-3;/h1-2H,(H,10,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNJPKFNJNWZTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C(=O)NN21)Br)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate](/img/structure/B2406729.png)

![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)

![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2406740.png)

![2-(3-methoxyphenyl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2406745.png)

![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406746.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2406747.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2406748.png)

![N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2406750.png)